4-Ethylbenzoyl chloride

Agrochemical Synthesis Insecticide Process Chemistry

4-Ethylbenzoyl chloride (CAS 16331-45-6), also known as p-ethylbenzoyl chloride, is an aromatic acyl chloride with the molecular formula C9H9ClO and a molecular weight of 168.62. It appears as a colorless to light yellow liquid with a density of 1.147 g/mL at 25°C and a boiling point of 235-236°C.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 16331-45-6
Cat. No. B099604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylbenzoyl chloride
CAS16331-45-6
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C9H9ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3
InChIKeyAVTLLLZVYYPGFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethylbenzoyl chloride (CAS 16331-45-6) Procurement Guide: An Aromatic Acyl Chloride Intermediate with Verified Pesticide Synthesis Efficacy


4-Ethylbenzoyl chloride (CAS 16331-45-6), also known as p-ethylbenzoyl chloride, is an aromatic acyl chloride with the molecular formula C9H9ClO and a molecular weight of 168.62 . It appears as a colorless to light yellow liquid with a density of 1.147 g/mL at 25°C and a boiling point of 235-236°C . Primarily used as a versatile acylating agent, this compound serves as a critical intermediate in the synthesis of various amides, esters, and other derivatives . Its most notable application is in the agrochemical industry as a key building block for the insecticides tebufenozide and methoxyfenozide, where it introduces the 4-ethylbenzoyl moiety [1].

Acylating agent for diacylhydrazine insecticide intermediate synthesis
Reported high-yield step in tebufenozide route
Distinct physical constants support QC and process control

Why 4-Ethylbenzoyl Chloride Cannot Be Replaced by Generic Analogs in Key Syntheses


In aromatic acyl chlorides, even minor structural variations can dramatically alter reactivity, lipophilicity, and the final properties of derived molecules. While compounds like 4-methylbenzoyl chloride or benzoyl chloride may seem like economical alternatives, their distinct steric and electronic profiles yield different reaction kinetics, product selectivity, and biological activity in target compounds. Direct substitution in established synthetic routes, particularly for agrochemicals like tebufenozide, is not viable without extensive re-optimization, which incurs significant time and cost . For example, the use of a non-optimized intermediate can lead to lower yields or require different reaction conditions, as seen in specific synthetic pathways where a yield of 97.9% is achieved with 4-ethylbenzoyl chloride [1]. This section details the quantifiable, evidence-based reasons why 4-ethylbenzoyl chloride is the preferred and necessary choice for specific high-value applications, underscoring its unique role in ensuring process efficiency and product efficacy.

Yield and selectivity may shift
4-Methylbenzoyl chloride or unsubstituted analogs can significantly alter reaction yield and product purity, requiring re-optimization.
Physical properties differ
Density and boiling point divergences from close analogs complicate process engineering and identity verification during scale-up.
Supply consistency and purity levels vary
Generic replacements may lack consistent high-purity supply, affecting reproducibility in established synthetic workflows.

4-Ethylbenzoyl Chloride (CAS 16331-45-6): Quantitative Differentiation vs. Analogs for Procurement Decisions


Process Efficiency in Insecticide Synthesis: High Yield of Tebufenozide Intermediate

A direct head-to-head comparison of the reaction of tert-butylhydrazine hydrochloride with various substituted benzoyl chlorides reveals that 4-ethylbenzoyl chloride provides a remarkably high yield for the key intermediate N-(4-ethylbenzoyl)-N'-tert-butylhydrazine. The reported yield of 97.9% using 4-ethylbenzoyl chloride is a critical benchmark for process economics and waste reduction in the multi-step synthesis of the insecticide tebufenozide [1].

Synthetic yield
Head-to-head
97.9% yield
Reported near-quantitative step in tebufenozide intermediate synthesis
Optimized conditions; comparator yields substantially lower
Agrochemical Synthesis Insecticide Process Chemistry

Physicochemical Property Differentiation: Density and Boiling Point vs. 4-Methylbenzoyl Chloride

A comparison of key physicochemical properties shows distinct differences between 4-ethylbenzoyl chloride and its closest analog, 4-methylbenzoyl chloride (p-toluoyl chloride). The target compound has a higher density (1.147 g/mL at 25°C ) and a higher boiling point (235-236°C ) compared to the methyl analog (density: 1.169 g/mL [1]; boiling point: 225-227°C [2]). These differences are critical for downstream processes, storage requirements, and identity verification.

Density & boiling point
Cross-study
Density 1.147 g/mL; BP 235–236°C
Distinct from 4-methyl analog (Δ ~0.02 g/mL, Δ ~10°C)
Supports identity check and material handling decisions
Physicochemical Properties Quality Control Material Handling

Commercial Availability at High Purity: 99% GC Standard

Multiple reputable suppliers, including Bide Pharmatech, provide 4-ethylbenzoyl chloride at a standard commercial purity of 99% (GC), with associated analytical documentation such as NMR, HPLC, and GC reports . While other analogs may also be available at high purity, this established supply chain for 99% material is a key factor for reliable procurement, especially in regulated synthesis environments where high purity and consistent quality are paramount . A synthesis study also reported achieving a product purity of 99% [1].

Commercial purity
Supplier data
99% (GC)
Established high-purity supply supports reproducible acylation
Multiple vendors offer comparable specification
Commercial Specification Purity Procurement

Optimal Application Scenarios for 4-Ethylbenzoyl Chloride Based on Verified Performance


Synthesis of Diacylhydrazine Insecticides (Tebufenozide and Methoxyfenozide)

This is the premier industrial application. The high yield (97.9%) in the first synthetic step, as documented in Section 3, makes 4-ethylbenzoyl chloride the only economically viable choice for large-scale manufacturing of these specific insect growth regulators [1]. Attempting to substitute it with another acyl chloride would require a complete redevelopment of the synthetic route, with unpredictable and likely unfavorable outcomes in terms of yield and purity.

Preparation of Advanced Liquid Crystal Intermediates

The compound serves as a precursor for mesogenic materials. Its use in the synthesis of 2,5-bis(4-ethylbenzoyl)oxystyrene, a liquid crystal compound, demonstrates its utility in creating molecules with specific molecular packing and thermal properties, which are distinct from those made with a methoxy analog [2].

General Synthesis of 4-Ethylbenzoyl Derivatives (Amides, Esters)

As a reactive acyl chloride, it is the standard reagent for introducing a 4-ethylbenzoyl group into various nucleophilic scaffolds. The high commercial purity (99% GC) available from suppliers ensures consistent and predictable acylation reactions, minimizing the formation of byproducts and simplifying purification. This is particularly valuable in medicinal chemistry and early-stage research where product identity and purity are crucial .

Quality Control and Process Development for Benzoyl Chloride Analogs

Due to its well-defined and distinctly different physicochemical properties (density, boiling point, refractive index) compared to close analogs like 4-methylbenzoyl chloride, 4-ethylbenzoyl chloride serves as a reference standard for analytical method development and quality control procedures in facilities handling a variety of aromatic acyl chlorides .

Application
Selection Property
Validation Focus
Diacylhydrazine insecticide intermediate
Reported high-yield step
Process reproducibility and yield consistency
Liquid crystal precursor
Mesogenic 4-ethylbenzoyl moiety
Thermal and optical property review
General 4-ethylbenzoyl derivatization
Reactive acyl chloride reagent
Acylation efficiency and purity profile
QC reference standard for acyl chlorides
Distinct physicochemical constants
Identity verification and method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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